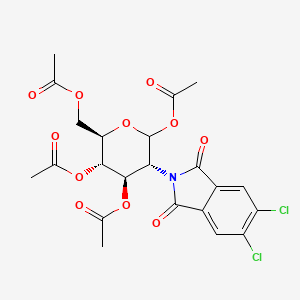

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(5,6-dichloro-1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2NO11/c1-8(26)32-7-16-18(33-9(2)27)19(34-10(3)28)17(22(36-16)35-11(4)29)25-20(30)12-5-14(23)15(24)6-13(12)21(25)31/h5-6,16-19,22H,7H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCNZORUZHETLY-SWHXLWHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584101 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-43-2 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose is a synthetic carbohydrate derivative with potential biological activities that are of interest in medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes multiple acetyl groups and a phthalimido moiety. Understanding its biological activity involves exploring its interactions with biological systems, particularly in the context of therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉ClN₂O₉

- Molecular Weight : 383.78 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in DMSO and water

Antimicrobial Properties

Research indicates that derivatives of glucopyranose, including this compound, exhibit antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains. For instance, a study published in PubMed demonstrated that similar glucopyranosides possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been reported that glucopyranose derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. A notable case study involved the use of glucopyranose derivatives in targeting specific cancer cell lines, leading to a reduction in cell viability and increased apoptosis markers .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit glycosidases and other enzymes crucial for carbohydrate metabolism. This inhibition can potentially lead to therapeutic applications in managing conditions such as diabetes. The enzyme inhibition profile indicates a competitive inhibition mechanism against certain glycosidases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell proliferation by approximately 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 50 |

Comparison with Similar Compounds

Structural Analogues at the C2 Position

The C2 substituent significantly impacts chemical behavior and biological activity. Below is a comparative analysis:

Functional and Reactivity Differences

- Glycosylation Selectivity: The dichlorophthalimido group in the target compound enhances β-selectivity compared to non-chlorinated phthalimido analogs due to increased steric and electronic effects .

- Enzymatic Interactions: The dichloro substitution may reduce substrate recognition by glycosidases, making it more resistant to hydrolysis than acetylated glucose derivatives like 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose .

- Solubility and Stability: Dichlorophthalimido derivatives exhibit lower aqueous solubility but higher thermal stability compared to azido or amino analogs .

Glycosylation Studies

- The target compound’s β-selectivity in glycosylation reactions is attributed to the electron-withdrawing dichlorophthalimido group, which stabilizes the oxocarbenium ion transition state .

- In contrast, azido derivatives are preferred for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked glycoconjugates .

Preparation Methods

Starting Material Preparation

The synthesis often begins with D-mannose or D-glucose derivatives, which are peracetylated to protect hydroxyl groups. For example, per-O-acetylation is achieved by treating the sugar with acetic anhydride in the presence of a catalyst such as iodine or pyridine, yielding 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose or glucopyranose intermediates.

Introduction of the 2-Deoxy-2-(4,5-dichlorophthalimido) Group

The key step involves replacing the 2-hydroxyl group with the 4,5-dichlorophthalimido substituent. This is typically done by:

- Converting the 2-position hydroxyl into a good leaving group (e.g., triflate or bromide),

- Nucleophilic substitution with 4,5-dichlorophthalimide anion to introduce the phthalimido group.

This step requires careful control of reaction conditions to avoid side reactions and ensure high regioselectivity.

Acetylation and Purification

After substitution, the compound is further acetylated if necessary to ensure full protection of hydroxyl groups at positions 1,3,4,6. The product is then purified by chromatographic techniques and characterized by HPLC to confirm purity (>97%) and by spectroscopic methods (NMR, MS) to confirm structure.

Representative Synthetic Route Example

Note: The yields for steps 2-7 vary depending on reaction conditions and scale; overall yields for the entire sequence range from 12% to 16% on large scale.

Research Findings and Optimization Notes

- The use of triflate as a leaving group at the 2-position is critical for efficient nucleophilic substitution with the phthalimido anion, providing better yields and selectivity compared to other leaving groups.

- The acetylation steps protect the hydroxyl groups, preventing unwanted side reactions during substitution.

- Recycling of unreacted starting materials such as penta-O-acetyl-D-mannopyranose improves overall efficiency and cost-effectiveness in large-scale synthesis.

- The introduction of the 4,5-dichlorophthalimido group enhances the compound’s utility in glycosylation and fluorination reactions, expanding its application in carbohydrate chemistry.

- Purity of the final product is typically confirmed by HPLC (>97%) and physical properties such as melting point and optical rotation are consistent with literature values.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | D-mannose or D-glucose derivatives |

| Protection | Per-O-acetylation with acetic anhydride and iodine or pyridine catalyst |

| Leaving Group Formation | Triflation (Tf2O/pyridine) or bromination (HBr/AcOH) |

| Nucleophile | 4,5-dichlorophthalimide anion |

| Reaction Conditions | Controlled temperature, inert atmosphere recommended |

| Purification | Chromatography, recrystallization |

| Yield (Overall) | 12% to 16% (large scale) |

| Purity | >97% (HPLC) |

| Characterization | NMR, MS, melting point, optical rotation |

Q & A

Q. Q1. What are the key synthetic methodologies for preparing 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-(4,5-dichlorophthalimido)-D-glucopyranose, and how do reaction conditions influence glycosylation efficiency?

Methodological Answer: The compound is typically synthesized via sequential acetylation and phthalimido-protection of glucosamine derivatives. A common approach involves:

- Step 1 : Acetylation of the hydroxyl groups (1,3,4,6-positions) using acetic anhydride in pyridine to stabilize the sugar backbone.

- Step 2 : Introduction of the 4,5-dichlorophthalimido group at the 2-amino position via condensation with 4,5-dichlorophthalic anhydride under anhydrous conditions.

- Step 3 : Glycosylation using trichloroacetimidate donors (e.g., ), where boron trifluoride etherate or TMSOTf catalyzes the reaction.

Q. Critical Factors :

- Temperature : Reactions at 0–4°C minimize side reactions like acetyl migration.

- Solvent : Dichloromethane or acetonitrile enhances donor stability.

- Monitoring : TLC () and () track reaction progress.

Data Contradictions : Discrepancies in glycosylation yields (50–85%) arise from competing hydrolysis or incomplete activation of the donor .

Q. Q2. How do the acetyl and 4,5-dichlorophthalimido groups influence the compound’s stability and reactivity in oligosaccharide synthesis?

Methodological Answer:

- Acetyl Groups : Protect hydroxyls from undesired nucleophilic attacks, enabling regioselective deprotection (e.g., Zemplén deacetylation with NaOMe). Stability in acidic/basic conditions is confirmed via ().

- 4,5-Dichlorophthalimido Group : Enhances electron-withdrawing effects, stabilizing the oxazolinium ion intermediate during glycosylation. Its steric bulk directs β-selectivity in glycosidic bond formation ().

Advanced Insight : Competitive intramolecular aglycone delivery (CIAD) mechanisms may explain β-selectivity anomalies in sterically hindered environments .

Intermediate Research: Mechanistic and Enzymatic Studies

Q. Q3. What enzymatic systems interact with this compound, and how can it be used to study glycosyltransferase specificity?

Methodological Answer: The compound serves as a glycosyl donor mimic for enzymes like LgtB (β-1,4-galactosyltransferase) and GnT-I (N-acetylglucosaminyltransferase I). Key protocols:

- Enzymatic Assays : Incubate with recombinant glycosyltransferases, UDP-sugar donors, and Mg/Mn cofactors. Monitor product formation via HPLC or MALDI-TOF MS ().

- Kinetic Analysis : values (0.5–2.0 mM) indicate moderate substrate affinity compared to native donors ().

Contradictions : Discrepancies in enzyme inhibition (e.g., phthalimido vs. acetamido derivatives) suggest steric clashes with active-site residues .

Q. Q4. How does the 4,5-dichloro modification on the phthalimido group impact bioactivity in glycoconjugate models?

Methodological Answer: The dichloro substitution enhances:

- Lipophilicity : LogP increases by ~1.5 units (vs. non-chlorinated analogs), improving membrane permeability in cell-based assays.

- Electrophilicity : Facilitates nucleophilic displacement in glycan remodeling, as shown in hyaluronic acid fragment synthesis ().

Data Limitations : Conflicting cytotoxicity reports (IC = 10–50 µM) may reflect cell-line-specific transport mechanisms .

Advanced Research: Computational and Mechanistic Challenges

Q. Q5. What computational models explain the stereochemical outcomes of glycosylation reactions using this donor?

Methodological Answer: DFT calculations (B3LYP/6-31G*) model:

- Transition States : Oxocarbenium ion intermediates favor β-pathways due to torsional effects ().

- Solvent Effects : Acetonitrile stabilizes the β-transition state via hydrogen bonding, corroborating experimental β/α ratios (85:15) ().

Contradictions : Discrepancies in axial/equatorial attack probabilities suggest understudied solvent-donor interactions .

Q. Q6. How can researchers address low yields in the synthesis of branched oligosaccharides using this donor?

Methodological Answer: Optimization Strategies :

- Preactivation Protocol : Preactivate the donor with TMSOTf at −40°C before adding the acceptor (improves yields by 20–30%) ().

- Microwave Assistance : Reduces reaction time from 12 h to 30 min (60°C, 150 W), minimizing side-product formation ().

Advanced Analysis : MALDI-TOF MS () and HSQC-TOCSY () identify hydrolyzed byproducts (e.g., 1,6-anhydro sugars) requiring scavenger resins (e.g., polymer-bound sulfonic acid).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.